![molecular formula C10H18N4O6 B10760731 (2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes amino and carboxyl groups, making it a versatile molecule in biochemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the amino and carboxyl precursors, followed by their coupling under controlled conditions. Common reagents used in these reactions include carbodiimides for coupling and protecting groups to prevent unwanted side reactions. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors to maintain consistent reaction parameters. Additionally, purification techniques like crystallization and chromatography are employed to achieve high purity levels required for industrial applications.
化学反応の分析
Types of Reactions
(2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
(2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in biochemical studies, particularly in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, ionic interactions, and van der Waals forces. The pathways affected by this compound include metabolic and signaling pathways, which are crucial for cellular functions.
類似化合物との比較
Similar Compounds
- (2S)-2-[[N’-[(4R)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid
- (2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]pentanedioic acid
Uniqueness
(2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. The presence of both amino and carboxyl groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields.
特性
分子式 |
C10H18N4O6 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6+/m0/s1 |
InChIキー |
KDZOASGQNOPSCU-NTSWFWBYSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N[C@H](CC(=O)O)C(=O)O |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-4-YL]hexyl]-phenanthridinium](/img/structure/B10760648.png)

![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B10760655.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760661.png)
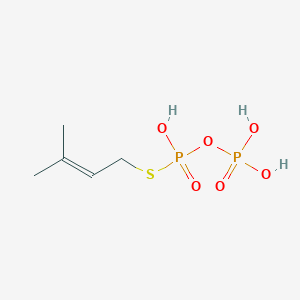
![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
![N-[(Furan-2-YL)carbonyl]-(S)-leucyl-(R)-[1-amino-2(1H-indol-3-YL)ethyl]-phosphonic acid](/img/structure/B10760694.png)
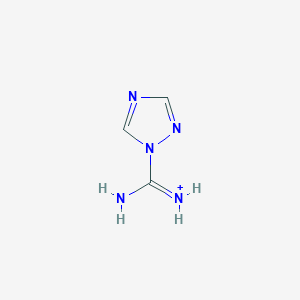
![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
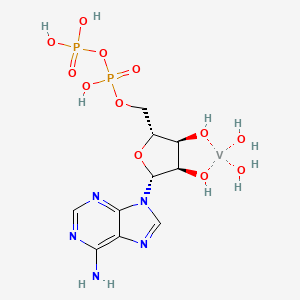
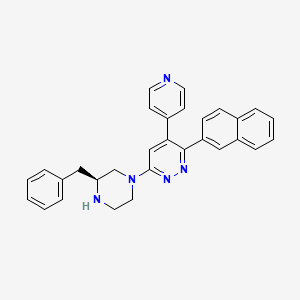
![N-{3-[(12bs)-7-Oxo-1,3,4,6,7,12b-Hexahydroindolo[2,3-A]quinolizin-12(2h)-Yl]propyl}propane-2-Sulfonamide](/img/structure/B10760718.png)
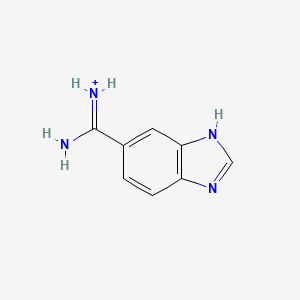
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
